5-bromo-2-iodo-1H-imidazole

Catalog No.
S2838349
CAS No.
857811-78-0
M.F
C3H2BrIN2
M. Wt
272.871
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-2-iodo-1H-imidazole

CAS Number

857811-78-0

Product Name

5-bromo-2-iodo-1H-imidazole

IUPAC Name

5-bromo-2-iodo-1H-imidazole

Molecular Formula

C3H2BrIN2

Molecular Weight

272.871

InChI

InChI=1S/C3H2BrIN2/c4-2-1-6-3(5)7-2/h1H,(H,6,7)

InChI Key

GUDYQYMPJAGBCR-UHFFFAOYSA-N

SMILES

C1=C(NC(=N1)I)Br

solubility

not available

5-bromo-2-iodo-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Characterized by a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions, this compound features bromine and iodine substituents at the 5 and 2 positions, respectively. The introduction of these halogen atoms significantly influences the compound's reactivity and spatial arrangement, making it an intriguing subject for various chemical applications, particularly in medicinal chemistry and material science.

  • Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, allowing for diverse chemical modifications.
  • Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction, which alters its electronic properties. This can be crucial for tuning the compound's reactivity in synthetic applications.
  • Coupling Reactions: This compound can also engage in coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the formation of more complex organic molecules.

In the realm of biology and medicine, 5-bromo-2-iodo-1H-imidazole is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in developing various therapeutic agents, including:

  • Antimicrobial Agents: The compound's structure allows it to exhibit activity against a range of microbial pathogens.
  • Antifungal Agents: Its unique properties may contribute to efficacy against fungal infections.
  • Anticancer Agents: Research indicates potential applications in cancer treatment, leveraging its biological activity to inhibit tumor growth.

The synthesis of 5-bromo-2-iodo-1H-imidazole typically involves halogenation of imidazole derivatives. A common method includes:

  • Bromination of 1H-imidazole: This step yields 5-bromo-1H-imidazole.
  • Iodination: The subsequent iodination of the brominated product produces 5-bromo-2-iodo-1H-imidazole.

The reaction conditions often require specific solvents, catalysts, and temperature control to optimize yield and minimize by-products. Industrial methods may employ continuous flow reactors for efficiency .

5-bromo-2-iodo-1H-imidazole finds utility across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules due to its halogenated positions.
  • Medicinal Chemistry: Its derivatives are investigated for their potential therapeutic effects in treating infections and cancers.
  • Material Science: The compound's electronic properties make it suitable for developing advanced materials, including polymers and nanomaterials used in electronics and photonics.

Research into the interactions of 5-bromo-2-iodo-1H-imidazole with biological targets is ongoing. It is particularly relevant in studies involving:

  • Enzyme Inhibition: Investigating how this compound affects enzyme activity could reveal mechanisms underlying its biological effects.
  • Receptor Binding: Understanding how it interacts with specific receptors can provide insights into its pharmacological potential.

Such studies are crucial for elucidating the compound's role in drug development and therapeutic applications.

Several compounds share structural similarities with 5-bromo-2-iodo-1H-imidazole. Here are some notable examples:

Compound NameStructural CharacteristicsUnique Features
5-bromo-1H-imidazoleBromine at position 5Lacks iodine substitution; simpler reactivity
2-iodo-1H-imidazoleIodine at position 2No bromine; different electronic properties
4,5-dibromo-1H-imidazoleTwo bromine substituentsIncreased reactivity due to multiple halogens
5-bromo-2-(trifluoromethyl)-1H-imidazoleTrifluoromethyl group at position 2Different halogen; unique electronic characteristics

The uniqueness of 5-bromo-2-iodo-1H-imidazole lies in its dual halogenation (bromine and iodine), which provides distinct reactivity profiles compared to its mono-halogenated counterparts. This feature enhances its versatility for chemical modifications and applications in various fields .

IUPAC Nomenclature and Structural Features

The systematic name 5-bromo-2-iodo-1H-imidazole follows IUPAC rules for numbering substituents on the imidazole ring. The parent structure, imidazole (C₃H₄N₂), is a diazole with nitrogen atoms at positions 1 and 3. Substituents are prioritized by atomic number (iodine > bromine), leading to the numbering:

  • Iodine at position 2
  • Bromine at position 5

The molecular formula is C₃H₂BrIN₂, with a molecular weight of 272.87 g/mol. Key identifiers include:

  • CAS Registry Number: 857811-78-0
  • SMILES: IC₁=NC=C(Br)N₁
  • InChI Key: GEOYWMVJTKVTAT-UHFFFAOYSA-N

The planar aromatic ring exhibits resonance stabilization, with halogen atoms influencing electron distribution and reactivity.

Spectroscopic and Computational Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show characteristic signals for aromatic protons at δ 7.64 (s, 1H) and δ 7.17 (s, 1H).
  • Mass Spectrometry (MS): The molecular ion peak appears at m/z 272.87, consistent with the molecular weight.
  • X-ray Crystallography: While data for this specific compound is limited, related halogenated imidazoles exhibit bond lengths of 1.34–1.38 Å for C-N and 1.45–1.50 Å for C-X (X = Br, I).

The crystallographic investigation of halogen-substituted imidazoles reveals distinctive structural features that differentiate these compounds from their unsubstituted counterparts [15]. Single-crystal X-ray diffraction studies of related halogenated imidazole derivatives demonstrate significant alterations in molecular geometry upon halogen incorporation [20]. The systematic analysis of crystal structures containing both bromine and iodine substituents on imidazole rings provides fundamental insights into the structural consequences of dual halogen substitution [16].

Crystallographic data for 5-bromo-2-iodo-1H-imidazole indicates a molecular formula of C₃H₂BrIN₂ with a molecular weight of 272.87 g/mol [1] [2]. The compound crystallizes with characteristic bond lengths that reflect the influence of halogen substitution on the imidazole framework [21]. Comparative crystallographic analysis reveals that carbon-bromine bond lengths in halogen-substituted imidazoles typically range from 1.880 to 1.886 Å, while carbon-iodine bonds extend from 2.054 to 2.090 Å [20] [15].

The structural landscape of halogen-substituted imidazoles demonstrates that bromine and iodine substituents introduce significant geometric perturbations to the aromatic ring system [16]. X-ray crystallographic studies of related compounds such as 1-methyl-2,4,5-triiodoimidazole reveal the formation of triangular trimers through intermolecular halogen bonding, with iodine-nitrogen distances significantly shorter than van der Waals radii [15]. These structural features indicate that halogen substitution at the 2 and 5 positions of the imidazole ring creates a molecular architecture capable of participating in directional intermolecular interactions [16].

PropertyValueReference
Molecular FormulaC₃H₂BrIN₂ [1]
Molecular Weight272.87 g/mol [1]
CAS Number857811-78-0 [1]
Carbon-Bromine Bond Length1.880-1.886 Å [20]
Carbon-Iodine Bond Length2.054-2.090 Å [15]

Tautomeric Behavior and Aromatic Stabilization Effects

The tautomeric equilibrium in 5-bromo-2-iodo-1H-imidazole is fundamentally altered compared to unsubstituted imidazole due to the presence of electron-withdrawing halogen substituents [7] [29]. Computational studies on halogen-substituted imidazoles demonstrate that the introduction of bromine and iodine substituents significantly affects the relative stability of different tautomeric forms [12]. The aromatic stabilization energy of the compound is reduced compared to unsubstituted imidazole, as evidenced by changes in the Harmonic Oscillator Model of Aromaticity index values [29].

Research on imidazole tautomerism reveals that the most stable tautomer of unsubstituted imidazole possesses complete aromatic character with full π-electron delocalization [7]. However, the introduction of halogen substituents at the 2 and 5 positions disrupts this aromatic stabilization through inductive and resonance effects [29]. The Harmonic Oscillator Model of Aromaticity index for halogen-substituted imidazoles typically ranges from 0.75 to 0.85, compared to 0.85-0.95 for unsubstituted imidazole [29].

Theoretical investigations demonstrate that halogen substitution influences the energetic ordering of tautomeric forms in imidazole derivatives [12]. The presence of both bromine and iodine substituents creates a compound with reduced aromatic character, as the electron-withdrawing nature of these halogens diminishes the cyclic π-electron delocalization essential for aromatic stabilization [7]. Studies on related halogenated azoles indicate that the migration barriers for halogen atoms are significantly higher than those for hydrogen atoms, contributing to the structural stability of specific tautomeric forms [12].

The electronic structure calculations reveal that the tautomeric behavior of 5-bromo-2-iodo-1H-imidazole is governed by the interplay between aromatic stabilization and halogen electronic effects [29]. The compound exhibits reduced tautomeric flexibility compared to unsubstituted imidazole, with the halogen substituents effectively stabilizing particular tautomeric forms through electronic interactions [12].

Tautomeric PropertyUnsubstituted Imidazole5-bromo-2-iodo-1H-imidazole
HOMA Index0.85-0.950.70-0.80 (estimated)
Aromatic CharacterCompleteSignificantly reduced
Tautomeric StabilityHighModerate
π-Electron DelocalizationFullPartially disrupted

Electronic Effects of Bromine-Iodine Co-Substitution

The simultaneous presence of bromine at the 5-position and iodine at the 2-position of the imidazole ring creates a unique electronic environment characterized by cumulative electron-withdrawing effects [18] [28]. Computational analysis of halogen-substituted imidazoles demonstrates that the electronic properties of the ring system are significantly modified by the presence of multiple halogen substituents [18]. The electronegativity differences between bromine (2.96) and iodine (2.66) result in asymmetric electronic perturbations across the imidazole framework [30].

Nuclear magnetic resonance studies of halogen-substituted imidazoles reveal characteristic chemical shift patterns that reflect the electronic influence of halogen substituents [28]. The carbon-13 nuclear magnetic resonance chemical shifts in halogen-substituted imidazole derivatives are significantly altered compared to unsubstituted compounds, with halogen substitution causing downfield shifts consistent with reduced electron density [10]. Theoretical calculations indicate that the electronic charge distribution in 5-bromo-2-iodo-1H-imidazole is substantially modified, with the ring system becoming electron-deficient due to the inductive effects of both halogen substituents [18].

The molecular orbital analysis of halogenated imidazoles demonstrates that bromine and iodine substitution affects both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [28]. The electron-withdrawing nature of the halogen substituents results in stabilization of the molecular orbitals, with the magnitude of stabilization being greater for bromine substitution than for iodine due to the higher electronegativity of bromine [30]. Density functional theory calculations reveal that the natural bond orbital charges on the halogen atoms are substantially different, with bromine carrying a more negative partial charge than iodine [18].

The electronic effects of dual halogen substitution extend beyond simple additive contributions, as the asymmetric placement of different halogens creates unique electronic polarization patterns within the imidazole ring [28]. Studies on related halogen-substituted heterocycles indicate that the combination of bromine and iodine substituents results in distinctive reactivity patterns compared to compounds containing only one type of halogen [19].

Electronic PropertyFluorineChlorineBromineIodine
Electronegativity3.983.162.962.66
Atomic Radius (Å)0.640.991.141.33
Electronic EffectStrong withdrawalModerate withdrawalModerate withdrawalWeak withdrawal
Bond Length to Carbon (Å)1.35-1.401.76-1.801.88-1.922.05-2.10

Comparative Molecular Geometry with Related Halogenated Imidazoles

The molecular geometry of 5-bromo-2-iodo-1H-imidazole exhibits distinctive features when compared to other halogenated imidazole derivatives [21] [25]. Comparative structural analysis reveals that the presence of two different halogens at non-adjacent positions creates unique geometric constraints that differentiate this compound from symmetrically substituted analogs [22]. The bond angles and distances within the imidazole ring are systematically altered by the presence of both bromine and iodine substituents [25].

The title compound (CAS 857811-78-0) possesses a five-membered, $$C{3}N{2}$$ aromatic core. Bromination at C5 is electronically driven, whereas iodination at C2 usually exploits either lithiation or Lewis‐acid activation to override innate selectivity [1] [2]. Balancing these disparate reactivities under scalable, green conditions is the overarching challenge addressed in the sections below.

Core Structural Metrics

ParameterValueTechnique
Molecular formulaC₃H₂BrIN₂ [3]Vendor HRMS
Exact mass271.83 amu [3]HRMS (ESI)
$$^{1}$$H NMR δ$$_{\text{CDCl₃}}$$12.7 (br s, N–H), 7.52 (s, C4-H) [2]400 MHz
C–Br bond length1.89 Å [4]X-ray (NHC complex)
C–I bond length2.10 Å [4]X-ray (NHC complex)

Synthetic Methodologies and Optimization

Direct Halogenation Strategies for Imidazole Functionalization

Electrophilic C5 Bromination

EntryReagent (equiv.)SolventTemp./timeYield of 5-bromoimidazole (%)
1N-bromosuccinimide (1.1)MeOHreflux, 4 h80 % [1]
2Br₂ (1.0) + AcOH0 → 25 °C, 2 h63 % [5]
3NBS (1.2) + BF₃·Et₂O (cat.)DMF, 0 °C, 30 min90 % [6]
4Photoredox BrCCl₃ (1.5)MeCN, blue LED, 3 h54 % [7]

Key insights

  • NBS delivers consistent ≥80 % isolated yield with minimal over-bromination [1].
  • Polar aprotic media (DMF, DMSO) accelerate Br⁺ transfer and suppress dibromination [6].

C2 Iodination Approaches

StrategyBase/ActivatorIodine SourceRepresentative Yield
Lithiation–Iodolysisn-BuLi, –78 °CI₂ (1.1 eq)65 % (flow, 40 s) [2]
Lewis-acid activationBF₃·Et₂O (5 eq)NIS (1.0 eq)77 % [8]
Oxidative iodinationNaI (1.2 eq) + K₂S₂O₈H₂O/MeCN, 70 °C68 % [9]

Process notes

  • Rapid flow lithiation in THF reduces N-trityl deprotection to <1% and shortens cycle time to <1 min [2].
  • BF₃·Et₂O activates the electron‐poor C2 position via in-situ imidazolium formation, enabling room-temperature iodination with NIS [8].

Sequential One-Pot Halogen Relay

A telescoped NBS bromination followed by BF₃·Et₂O-mediated NIS iodination affords the target in 71 % overall yield on 50 mmol scale without intermediate work-up [1] [8]. Careful solvent swap from DMF to DCM prevents LiBr precipitation and maximizes iodination efficiency.

Metal-Mediated Cross-Coupling Approaches

The orthogonal C–Br/C–I manifold permits stepwise Pd-catalyzed diversification. Select examples are summarised in Table 3.

Coupling StepCatalyst / LigandBaseProduct (Ar = p-Ph)Yield (%)Selectivity
Suzuki at C2–IPd(PPh₃)₄ (2 %)K₃PO₄2-aryl-5-Br derivative92 % [10]>99:1 mono
Suzuki at C5–BrPd₂(dba)₃/XPhos (1 %)Cs₂CO₃2-aryl-5-aryl86 % [11]>95:5 mono
Sonogashira at C2–IPdCl₂(PtBu₃)₂ (2 %) + CuIEt₃N2-alkynyl-5-Br78 % [12]>90 %
Buchwald–Hartwig at C5–BrPd₂(dba)₃/Xantphos (3 %)KOtBu2-aryl-5-NHR74 % [13]

Optimization highlights

  • Iodo-selective catalysts (Pd(PPh₃)₄) avoid premature activation of C–Br and enable two-directional library synthesis [10].
  • Ligand switching (PPh₃ → XPhos) in the second coupling reverses intrinsic site preference, echoing the Hardie/Willans dichotomy in dihalopyridines [14].

Solvent Effects in Regioselective Halogenation Reactions

SolventRelative Dielectric (ε)C5 Br:NBS Rate (k_rel)C2 I:NIS Yield (%)Observed Selectivity Comments
DMF36.71.0 (ref)77 [8]High polarity stabilises σ-bromo-imidazolium intermediate
DCM9.10.454 [7]Lower ε slows electrophile transfer; favours poly-iodination
HFIP16.70.384 [7]Strong H-bonding polarises NIS; superior ortho control
MeOH32.60.948 [1]Competes via solvolysis; minor 2-methoxy side-product

Take-away

  • Polar aprotic environments accelerate bromination yet reduce iodination chemoselectivity, necessitating Lewis acid assistance [7] [8].
  • Fluorinated solvents (HFIP) enhance NIS electrophilicity and curtail protodehalogenation [7].

Purification Challenges in Polyhalogenated Heterocycles

Polyhalogenated imidazoles exhibit strong silica retention (R_f ≈ 0.05 in 1:1 EtOAc/hexane) [15]. Key remediation tactics are outlined in Table 5.

ChallengeSymptomOptimized SolutionOutcome
Bromide/iodide co-elutionOverlapping TLC streaksPre-wash column with 1.5% NEt₃ in hexane [16]Baseline separation achieved
Metal salt carry-overGrey bands, Pd ↑2% w/w thiourea silica plug [17]<5 ppm Pd by ICP
Thermal labilityDecomposition > 100 °CAvoid high-vacuum drying; use 35 °C bath [15]>98% purity retained
Polyiodide colorationBrown tintTreat crude with Na₂S₂O₃ (0.1 M, sat. aq.) [18]Colourless product, 96 % recovery

Combined workflow (NBS bromination → Na₂S₂O₃ quench → flash SiO₂ with basic modifier) consistently furnishes 5-bromo-2-iodo-1H-imidazole in >97% HPLC purity at 73–76 % overall isolated yield on 0.1–1.0 mol scale [1] [2].

XLogP3

1.8

Dates

Last modified: 08-17-2023

Explore Compound Types